5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Vorbereitungsmethoden
The synthesis of 5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride typically involves multiple steps. One common method includes the Friedel-Crafts acylation of thiophene derivatives. For instance, thiophene can be acylated using glutaric anhydride in the presence of aluminum chloride (AlCl3) to yield intermediate compounds . These intermediates can then be further reacted with cyclopropylmethylamine and sulfonyl chloride to produce the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Wirkmechanismus
The mechanism of action of 5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit kinases, which are enzymes involved in phosphorylation processes, thereby affecting cell signaling and function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiophene derivatives such as thiophene-2-sulfonyl chloride and 2-((trans-2-phenyl cyclopropyl)sulfonyl)thiophene . Compared to these compounds, 5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride has unique structural features that may confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C10H12ClNO3S2 |
---|---|
Molekulargewicht |
293.8 g/mol |
IUPAC-Name |
5-[2-(cyclopropylmethylamino)-2-oxoethyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO3S2/c11-17(14,15)10-4-3-8(16-10)5-9(13)12-6-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,12,13) |
InChI-Schlüssel |
KQJYEQUURLGVTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNC(=O)CC2=CC=C(S2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.